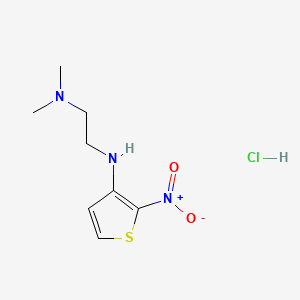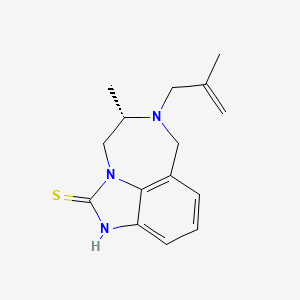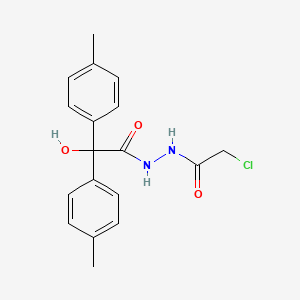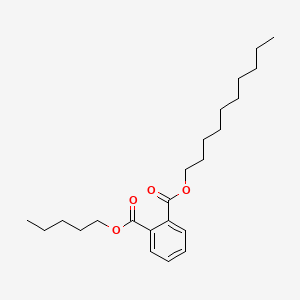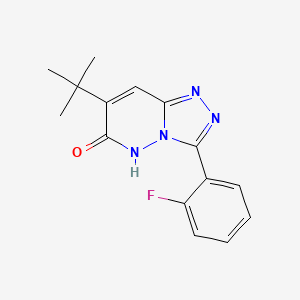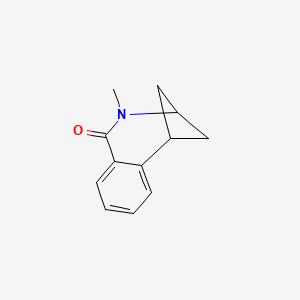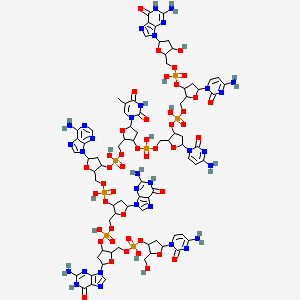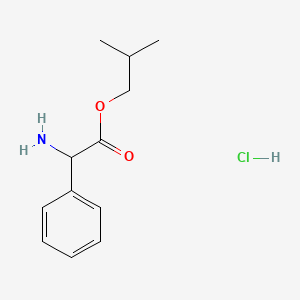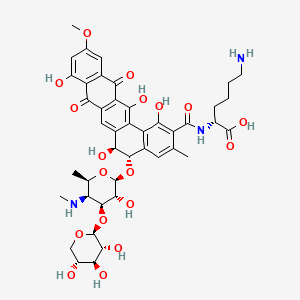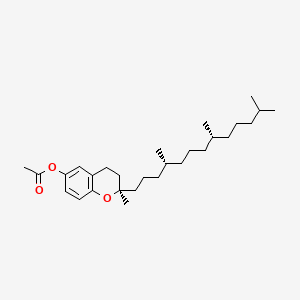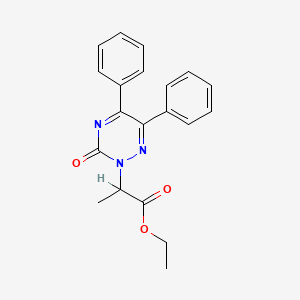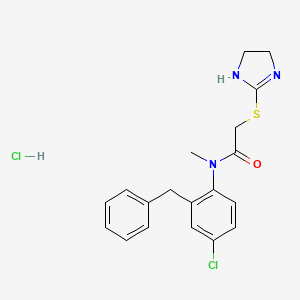
Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl ring, an imidazole moiety, and a thioether linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Chlorinated Phenyl Ring: This step may involve chlorination of a phenyl ring using reagents like chlorine gas or thionyl chloride.
Introduction of the Benzyl Group: The phenyl ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Thioether Linkage Formation: The thioether linkage can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Final Coupling and Methylation: The final product is obtained by coupling the intermediate compounds and methylating the amide nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the chlorinated phenyl ring, leading to dechlorination or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions, which could inhibit metalloprotein enzymes. The chlorinated phenyl ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
- Acetamide, N-(2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
Uniqueness
The unique combination of a chlorinated phenyl ring, benzyl group, and imidazole moiety in this compound distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Properties
CAS No. |
128433-31-8 |
|---|---|
Molecular Formula |
C19H21Cl2N3OS |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2-benzyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-23(18(24)13-25-19-21-9-10-22-19)17-8-7-16(20)12-15(17)11-14-5-3-2-4-6-14;/h2-8,12H,9-11,13H2,1H3,(H,21,22);1H |
InChI Key |
ISYVUKBRKLDGES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)CC2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


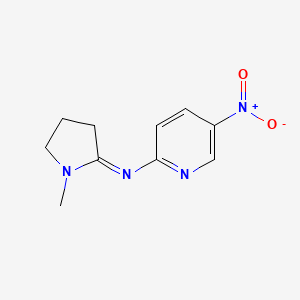
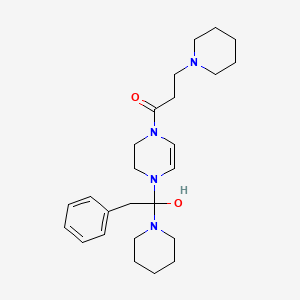
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
